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Cat. No.: B1619551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SL-164, a quinazolinone derivative and an analog of methaqualone, emerged in the late 1960s

as a potent central nervous system depressant.[1][2] Possessing sedative, hypnotic, and

anticonvulsant properties, its mechanism of action is closely tied to the positive allosteric

modulation of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory

neurotransmitter receptors in the brain. This technical guide provides a comprehensive

overview of the chemical structure, known properties, and biological activities of SL-164,

intended for researchers and professionals in drug development. While detailed experimental

protocols from its seminal studies remain largely within historical literature, this document

compiles available data and presents a logical framework for its pharmacological action.

Chemical Structure and Physicochemical Properties
SL-164, with the systematic IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-

methylquinazolin-4(3H)-one, is a halogenated derivative of the quinazolinone scaffold.[1] Its

chemical structure is characterized by a quinazolinone core substituted with a methyl group at

the 2-position, and a 4-chloro-2-methylphenyl group at the 3-position. Additionally, a chlorine

atom is substituted at the 5-position of the quinazolinone ring.

Table 1: Chemical Identifiers and Properties of SL-164
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Property Value Source(s)

IUPAC Name

5-chloro-3-(4-chloro-2-

methylphenyl)-2-

methylquinazolin-4(3H)-one

[1]

Chemical Formula C₁₆H₁₂Cl₂N₂O [1]

Molecular Weight 319.19 g/mol [3]

SMILES
ClC1=CC(C)=C(N2C(C)=NC3=

CC=CC(Cl)=C3C2=O)C=C1
[1]

InChI

InChI=1S/C16H12Cl2N2O/c1-

9-8-11(17)6-7-14(9)20-

10(2)19-13-5-3-4-

12(18)15(13)16(20)21/h3-

8H,1-2H3

[1]

CAS Number 3476-88-8 [1]

Table 2: Physicochemical Data for SL-164

Property Value Remarks

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Expected to have low aqueous

solubility and be soluble in

organic solvents.

Note: Specific experimental data on the melting point, boiling point, and solubility of SL-164 are

not readily available in the surveyed literature.

Biological Activity and Mechanism of Action
SL-164 exhibits a pharmacological profile characteristic of a central nervous system

depressant, with pronounced sedative, hypnotic, and anticonvulsant effects.[1] Its biological
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activity is attributed to its interaction with GABAA receptors, similar to its parent compound,

methaqualone.

GABAergic Modulation
The primary mechanism of action for SL-164 is believed to be the positive allosteric modulation

of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of the

neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This

influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus

producing an inhibitory effect on neurotransmission.

SL-164, like methaqualone, is thought to bind to a site on the GABAA receptor that is distinct

from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the

frequency or duration of channel opening and leading to a greater inhibitory signal. This

enhanced inhibition in various brain regions is responsible for the observed sedative, hypnotic,

and anticonvulsant properties.

Signaling Pathway
The signaling pathway modulated by SL-164 is central to neuronal inhibition. The following

diagram illustrates the proposed mechanism of action at the GABAA receptor.
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Proposed mechanism of SL-164 at the GABA_A receptor.

Pharmacological Data
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Quantitative pharmacological data for SL-164 is limited in publicly accessible literature. The

primary source of this information appears to be a 1969 study by Saito et al., the full text of

which is not widely available. The following table summarizes the expected pharmacological

parameters based on its classification as a sedative-hypnotic and anticonvulsant.

Table 3: Summary of Pharmacological Effects of SL-164

Effect Description
Quantitative Data (if
available)

Sedative
Induction of calmness and

reduction of anxiety.
Data not available

Hypnotic Induction of sleep. Data not available

Anticonvulsant
Prevention or reduction in the

severity of seizures.
ED₅₀: Data not available

Toxicity
Adverse effects at higher

doses.
LD₅₀: Data not available

Note: Specific ED₅₀ and LD₅₀ values from preclinical studies are not available in the surveyed

literature.

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of SL-164
are not extensively documented in modern, readily accessible scientific literature. The

foundational research was conducted in the late 1960s, and access to the full experimental

details from that era is limited. However, based on general knowledge of quinazolinone

synthesis and standard pharmacological assays of the time, hypothetical outlines of the

protocols are presented below.

Chemical Synthesis (Hypothetical Workflow)
The synthesis of SL-164 likely follows a multi-step procedure common for quinazolinone

derivatives. A plausible synthetic route would involve the condensation of an appropriately
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substituted anthranilic acid derivative with an ortho-toluidine derivative, followed by cyclization

and methylation.

Substituted
Anthranilic Acid Derivative

Condensation

4-Chloro-2-methylaniline

Intermediate Amide
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(e.g., with Acetic Anhydride)

N-Acetylated Intermediate

Methylation
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A plausible synthetic workflow for SL-164.

In Vivo Pharmacological Assessment (General
Methodology)
Standard animal models would have been used to characterize the sedative, hypnotic, and

anticonvulsant properties of SL-164.

4.2.1. Sedative and Hypnotic Activity:
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Animal Model: Typically mice or rats.

Procedure: Animals would be administered varying doses of SL-164 (e.g., via oral gavage or

intraperitoneal injection). Sedative effects would be observed through a reduction in

spontaneous motor activity, often measured using an open-field test or activity cages. The

hypnotic effect (loss of righting reflex) would be recorded, and the dose required to induce

sleep in 50% of the animals (HD₅₀) would be determined.

4.2.2. Anticonvulsant Activity:

Animal Model: Typically mice.

Procedure: The anticonvulsant efficacy would be assessed using models such as the

maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ)-induced seizure

test.

MES Test: A supramaximal electrical stimulus is delivered to the cornea or via ear clips to

induce a tonic-clonic seizure. The ability of SL-164 to prevent the tonic hindlimb extension

phase of the seizure would be measured.

PTZ Test: A chemical convulsant, pentylenetetrazole, is administered to induce clonic

seizures. The ability of SL-164 to increase the latency to or prevent the onset of seizures

would be assessed.

Endpoint: The effective dose required to protect 50% of the animals from seizures (ED₅₀)

would be calculated.

4.2.3. Acute Toxicity:

Animal Model: Typically mice or rats.

Procedure: Increasing doses of SL-164 would be administered to groups of animals. The

mortality rate at each dose would be recorded over a specified period (e.g., 24 hours).

Endpoint: The lethal dose required to cause death in 50% of the animals (LD₅₀) would be

determined.
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Conclusion
SL-164 is a historically significant quinazolinone derivative with potent CNS depressant effects

mediated through the positive allosteric modulation of GABAA receptors. While its clinical use

was never realized, it remains a compound of interest for understanding the structure-activity

relationships of sedative-hypnotics and for its historical context in the development of

GABAergic modulators. The lack of readily available, detailed experimental data from its

primary investigations highlights the challenges in accessing and preserving older scientific

literature. Further research, should it be undertaken, would require re-synthesis and a full

pharmacological and toxicological re-evaluation using modern methodologies to fully

characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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